3,5-Bisphenylazo-2,6-diaminopyridine
Overview
Description
Synthesis Analysis : The synthesis of related compounds involves reactions such as the Suzuki coupling and hydrogenation processes. For instance, in the synthesis of bis-benzamidino imidazo[1,2-a]pyridines, key intermediates were synthesized by the reaction of phenacyl bromide with 2-amino-5-bromopyridines, followed by Suzuki coupling with cyanophenylboronic acid (Ismail et al., 2008).
Molecular Structure Analysis : The structure of related compounds often contains pyridine units and may include various substitutions. These structures can be characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. For example, 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine was characterized using NMR and mass spectrum (Zhou et al., 2017).
Chemical Reactions and Properties : The chemical behavior of such compounds can be complex and varied. Reactions may include nucleophilic substitution, acylation, and others, often resulting in the formation of new heterocyclic compounds or the modification of existing ones. For instance, in the synthesis of imidazo[4,5-b]pyridin-2-ones, heating with various reactants like urea and arylamine led to the formation of substituted compounds (Yutilov et al., 2006).
Physical Properties Analysis : The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. For example, certain polyimides derived from similar compounds showed solubility in organic solvents and exhibited high thermal stability (Zhang et al., 2005).
Chemical Properties Analysis : These compounds often exhibit interesting chemical properties like DNA binding affinity and antiprotozoal activity, as seen in related bis-benzamidino imidazo[1,2-a]pyridines (Ismail et al., 2008).
Scientific Research Applications
It is utilized in the synthesis of bis(arylamino)phosphenium ions, phosphinophosphenium adducts, and the first well-defined Rhodium Phosphenium complexes (Abrams, Scott, & Baker, 2000).
This compound is useful for synthesizing 2,3,5,6-tetrahalogenopyridines and 3,5-bis(alkylthio)pyridines (Chen & Flowers, 1980).
It aids in the synthesis of Mo and W carbonyl and dinitrogen complexes, potentially contributing to synthetic nitrogen fixation (Stephan, Näther, Sivasankar, & Tuczek, 2008).
The compound is used in creating antibacterial agents and their analogues (Rauckman & Roth, 1980).
Its synthesized structure and high yields make it valuable in scientific research (Naixing, Boren, & Yuxiang, 1993).
It provides convenient synthesis of useful building blocks for new host-guest and self-assembling systems (Fenlon, Murray, Baloga, & Zimmerman, 1993).
It's a novel antiprotozoal compound with strong DNA binding affinity and antiprotozoal activity against T. b. r. (Ismail, Arafa, Wenzler, Brun, Tanious, Wilson, & Boykin, 2008).
This compound is an excellent extractant for recovering noble metal ions from aqueous solutions, achieving over 99% recovery for all studied noble metal ions (Bożejewicz, Witt, Kaczorowska, Urbaniak, & Ośmiałowski, 2021).
It is a potential anticancer agent (Temple, Rose, Comber, & Rener, 1987).
Derivatives of this compound showed superior in vivo analgesic activity compared to metamizole sodium (Kulakov, Karbainova, Shulgau, Seilkhanov, Gatilov, & Fisyuk, 2017).
It attracts interest as potential biologically active substances (Berezina & Vorob’ev, 2004).
Novel polyimides derived from it show exceptional thermal and thermooxidative stability, with glass-transition temperatures ranging from 208-324 °C (Zhang, Li, Wang, Zhao, Shao, Yin, & Yang, 2005).
Its use in the enhancement of luminescence lifetimes of mononuclear ruthenium(II)-terpyridine complexes has been reported (Duati, Tasca, Lynch, Bohlen, Vos, Stagni, & Ward, 2003).
The synthesized pyridine-2,6-dicarboxylic acid derivatives and their terbium(III) complexes exhibit strong and characteristic green emission in photoluminescence (Zhe, 2008).
Organic acid-base salts prepared from it form 2D-3D supramolecular structures (Jin, Zhao, Liu, Jin, Zhang, Wen, Liu, Jin, & Wang, 2015).
Pyridine-based poly(amide imide amide)s synthesized from it demonstrated high thermal stability and enhanced solubility (Mehdipour‐Ataei & Taremi, 2011).
The synthesized Au(iii) complexes showed potential as antitumor agents, binding to CT DNA with moderate affinity and stabilizing it (Radisavljević, Bratsos, Scheurer, Korzekwa, Masnikosa, Tot, Gligorijević, Radulović, & Simović, 2018).
properties
IUPAC Name |
3,5-bis(phenyldiazenyl)pyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c18-16-14(23-21-12-7-3-1-4-8-12)11-15(17(19)20-16)24-22-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOJJBNGYKLHPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bisphenylazo-2,6-diaminopyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.